(2R)-2-(Oxepan-4-yl)propanoic acid
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Overview
Description
(2R)-2-(Oxepan-4-yl)propanoic acid is a chiral compound with a unique structure that includes an oxepane ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxepane ring. Subsequent functionalization steps introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the oxepane ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic structures.
Scientific Research Applications
(2R)-2-(Oxepan-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxepan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Oxepan-4-yl)propanoic acid: The enantiomer of (2R)-2-(Oxepan-4-yl)propanoic acid, which may have different biological activities and properties.
2-(Oxepan-4-yl)acetic acid: A similar compound with an acetic acid moiety instead of a propanoic acid group.
2-(Oxepan-4-yl)butanoic acid: A compound with a butanoic acid moiety, offering different chemical and physical properties.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the oxepane ring. This configuration can lead to distinct interactions with biological targets and unique properties in synthetic applications.
Properties
IUPAC Name |
(2R)-2-(oxepan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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